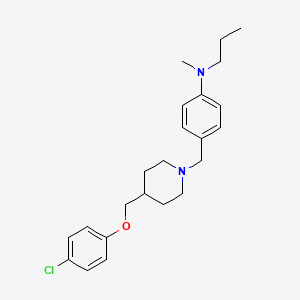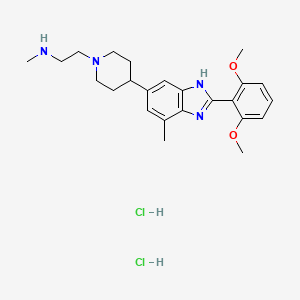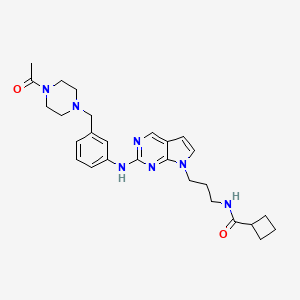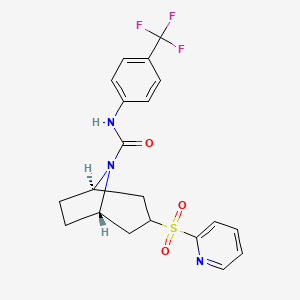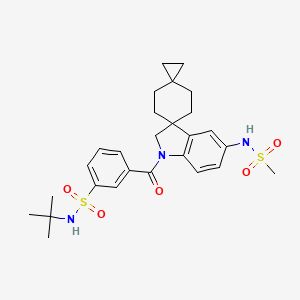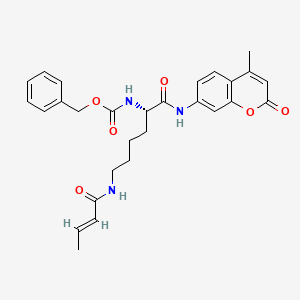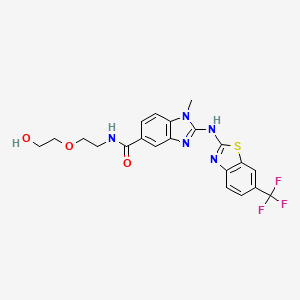
Bach1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bach1-IN-1 is a small molecule inhibitor specifically designed to target the transcription factor BTB domain and CNC homology 1 (BACH1). BACH1 is a member of the Cap ‘n’ Collar and basic region Leucine Zipper (CNC-bZIP) family, which plays a crucial role in regulating heme homeostasis, oxidative stress, and various physiological processes. BACH1 is highly expressed in several malignant tumors, making it a potential therapeutic target for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bach1-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Bach1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Bach1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BACH1 in various chemical processes and reactions.
Biology: Employed in research to investigate the biological functions of BACH1, including its role in heme homeostasis, oxidative stress response, and cellular metabolism.
Medicine: Explored as a potential therapeutic agent for cancer treatment, given its ability to inhibit BACH1 and affect tumor growth, invasion, and metastasis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BACH1-related pathways.
Mechanism of Action
Bach1-IN-1 exerts its effects by specifically binding to the BACH1 protein, thereby inhibiting its activity. BACH1 is known to regulate the expression of genes involved in heme homeostasis, oxidative stress response, and cellular metabolism. By inhibiting BACH1, this compound disrupts these regulatory pathways, leading to altered cellular functions and potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Bach2-IN-1: Another inhibitor targeting the related transcription factor BACH2, which shares similar functions with BACH1.
Heme Oxygenase Inhibitors: Compounds that inhibit heme oxygenase, an enzyme regulated by BACH1, affecting heme metabolism and oxidative stress response.
Uniqueness of Bach1-IN-1
This compound is unique in its specific targeting of BACH1, making it a valuable tool for studying the distinct roles of BACH1 in various biological processes and its potential as a therapeutic target. Unlike other inhibitors that may have broader effects, this compound provides a more focused approach to modulating BACH1 activity and its downstream effects.
Properties
Molecular Formula |
C21H20F3N5O3S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-1-methyl-2-[[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C21H20F3N5O3S/c1-29-16-5-2-12(18(31)25-6-8-32-9-7-30)10-15(16)26-19(29)28-20-27-14-4-3-13(21(22,23)24)11-17(14)33-20/h2-5,10-11,30H,6-9H2,1H3,(H,25,31)(H,26,27,28) |
InChI Key |
BJSHVWKLYLAKTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NCCOCCO)N=C1NC3=NC4=C(S3)C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;2,2,2-trifluoroacetic acid](/img/structure/B10857225.png)


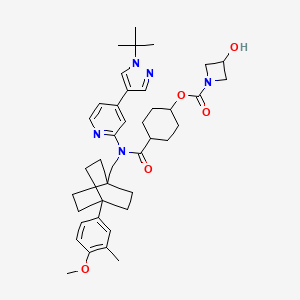
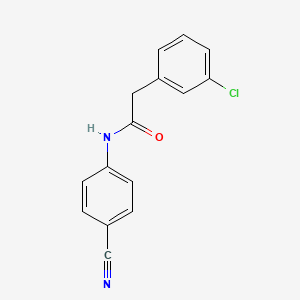
![8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B10857255.png)
![(5E)-3-cyclohexyl-5-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B10857266.png)
